WAY-100635 is a synthetic arylpiperazine derivative extensively investigated for its high affinity and selectivity for the 5-HT1A receptor. [] It acts as a potent and selective antagonist at this receptor subtype. [] Its role in scientific research revolves around:
Investigating the role of 5-HT1A receptors: WAY-100635 is widely used as a pharmacological tool to study the function of 5-HT1A receptors in various physiological and pathological processes. [, , ]
Developing PET radioligands: Derivatives of WAY-100635, labeled with positron-emitting isotopes (e.g., 18F or 11C), are employed as PET tracers to visualize and quantify 5-HT1A receptors in the brain. [, , ] This application is crucial for understanding the involvement of 5-HT1A receptors in neurological and psychiatric disorders.
Molecular Structure Analysis
WAY-100635 comprises an arylpiperazine moiety linked to a cyclohexanecarboxamide unit via an ethyl spacer. The arylpiperazine unit consists of a piperazine ring substituted with a 2-methoxyphenyl group. The cyclohexanecarboxamide unit includes a cyclohexane ring directly attached to a carboxamide group further substituted with a 2-pyridinyl group. The presence of these structural features contributes to its high affinity and selectivity for the 5-HT1A receptor. []
Chemical Reactions Analysis
Hydrolysis of the amide bond: This reaction could occur under acidic or basic conditions, leading to the breakdown of WAY-100635. []
Metabolic transformations: In vivo, WAY-100635 undergoes various metabolic reactions, including N-dealkylation, O-demethylation, and hydroxylation, primarily mediated by cytochrome P450 enzymes. [, ]
Mechanism of Action
WAY-100635 exerts its pharmacological effects by selectively binding to 5-HT1A receptors, acting as an antagonist. [] By blocking the binding of endogenous agonists like serotonin, WAY-100635 inhibits the activation of these receptors, thereby modulating downstream signaling pathways associated with 5-HT1A receptor function.
Applications
Investigating 5-HT1A receptor function: WAY-100635 is a valuable tool for studying the physiological and pathological roles of 5-HT1A receptors in animal models of neuropsychiatric disorders, including anxiety, depression, and schizophrenia. [, , , ]
Developing PET radioligands: Radiolabeled derivatives of WAY-100635, such as [18F]FCWAY, [11C]WAY-100635, and [18F]Mefway, have been developed and utilized as PET tracers to image and quantify 5-HT1A receptors in the living brain. [, , , , ] This application is crucial for understanding the role of 5-HT1A receptors in human health and disease, particularly in neurological and psychiatric disorders.
Elucidating drug mechanisms of action: WAY-100635 is used to investigate the mechanisms of action of drugs that modulate 5-HT1A receptor function, such as antidepressants and antipsychotics. [, , ]
Future Directions
Developing novel radioligands: Continued efforts to design and synthesize improved 5-HT1A receptor radioligands with enhanced properties, such as higher affinity, selectivity, and metabolic stability, are essential for advancing PET imaging studies. [, , ]
Investigating allosteric modulation: Exploring the potential of allosteric modulators that bind to sites distinct from the orthosteric binding site of the 5-HT1A receptor could lead to novel therapeutic strategies with improved efficacy and reduced side effects. []
Translational research: Bridging the gap between preclinical findings and clinical applications of WAY-100635 and its derivatives is crucial for translating research discoveries into effective treatments for neuropsychiatric disorders. []
Related Compounds
WAY-100635
Compound Description: WAY-100635 (N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)cyclohexanecarboxamide) is a highly potent and selective 5-HT1A receptor antagonist. It is widely used as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. Research indicates that WAY-100635 increases serotonergic neuronal activity by blocking the inhibitory effects of 5-HT1A autoreceptors []. Additionally, studies highlight its potential in understanding the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) [].
p-MPPI
Compound Description: p-MPPI (4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide) is a selective 5-HT1A receptor antagonist. Studies show that p-MPPI does not affect the self-administration behavior of 5-HT1B receptor agonists, indicating its selectivity for 5-HT1A receptors over 5-HT1B receptors [].
Compound Description: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide is structurally similar to WAY-100635 and is likely investigated for its potential 5-HT1A receptor activity due to its structural similarity [].
Compound Description: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine, similar to the previous compound, is structurally analogous to WAY-100635 and potentially investigated for its 5-HT1A receptor activity [].
TZB-30878
Compound Description: TZB-30878 (3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one) is a unique compound exhibiting both 5-HT1A receptor agonism and 5-HT3 receptor antagonism []. This dual action suggests potential therapeutic benefits for diarrhea-predominant irritable bowel syndrome (d-IBS) by potentially addressing both the motility and visceral hypersensitivity aspects of the condition.
N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides
Compound Description: This series of compounds, which includes the benzamide derivative PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), was investigated for its dopamine D3 receptor (D3R) affinity []. Modifications in the aromatic ring linked to the piperazine and the length of the alkyl chain led to the identification of high-affinity D3R ligands with potential for positron emission tomography (PET) imaging due to their suitability for 11C labeling.
Compound Description: These derivatives feature a 2-methoxyphenylpiperazine group linked to a pyrid-2(1H)-one ring through an ethyl chain. They exhibit diverse 5-HT1A receptor activities depending on the substituents on the pyridone ring []. The study demonstrated that shortening the linker to two methylene groups significantly influenced the intrinsic activity of these ligands at 5-HT1A receptors.
Compound Description: This series of benzenesulfonamide derivatives showed potent inhibitory action against human carbonic anhydrase (CA) isoforms, particularly hCA II, which is a key target for developing anticonvulsant drugs []. The presence of the piperazine ring and the sulfonamide group is crucial for their inhibitory activity against CA.
Compound Description: Similar to the previous group, these benzenesulfonamides also act as effective CA inhibitors, specifically targeting hCA II and hCA VII, isoforms implicated in epileptogenesis []. Their potent anticonvulsant activity in animal models and favorable pharmacological properties make them promising candidates for further development as antiepileptic drugs.
Brexpiprazole
Compound Description: Brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) is a novel serotonin-dopamine activity modulator. It acts as a partial agonist at both 5-HT1A and D2/D3 receptors while also displaying potent antagonist activity at 5-HT2A, α1B-adrenergic, and α2C-adrenergic receptors []. This unique pharmacological profile contributes to its antipsychotic and procognitive effects, making it a promising therapeutic option for schizophrenia.
1,2,3-Triazole Derivatives
Compound Description: A series of 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including pancreatic cancer cells. The most potent compound, containing a 3,5-bis-trifluoromethyl benzenesulfonamide moiety, exhibited significant growth inhibition at low micromolar concentrations []. The study highlights the potential of these triazole derivatives as leads for developing novel anticancer agents.
Compound Description: VK4-116 is a highly selective dopamine D3 receptor antagonist. Preclinical studies demonstrate its potential in mitigating addictive-like behaviors associated with opioids like oxycodone []. It effectively reduces the escalation of oxycodone self-administration and alleviates withdrawal-induced hyperalgesia and irritability in opioid-dependent rats. These findings suggest that VK4-116 could be a promising therapeutic agent for managing opioid use disorder.
N,N-diethyl-N′-phenylpiperazine analogs
Compound Description: This family of compounds was investigated for their activity at α7 nicotinic acetylcholine receptors (α7 nAChRs) []. One particular derivative, 1,1-diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP), exhibited weak partial agonist activity at α7 nAChRs. The study revealed that 2NDEP could act as an allosteric agonist when co-applied with a positive allosteric modulator (PAM) of α7 nAChRs, indicating its potential for modulating α7 nAChR activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.